2-Fluoro-dl-tyrosine hydrochloride

Description

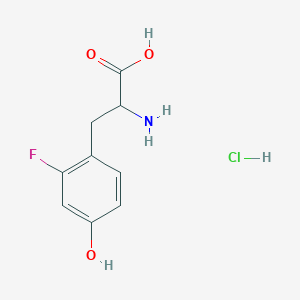

2-Fluoro-dl-tyrosine hydrochloride is a fluorinated derivative of the amino acid tyrosine, with the molecular formula C₉H₁₁ClFNO₃ and a molecular weight of 235.63 g/mol (calculated). It is available in purities of 95% and standard quantities of 100 mg, 250 mg, and 1 g . This compound is primarily used in biochemical research, particularly in studies involving protein synthesis and positron emission tomography (PET) imaging. Fluorinated tyrosine analogs, such as L-[2-¹⁸F]fluorotyrosine, have been validated as PET tracers for quantifying cerebral protein synthesis rates due to their high incorporation into tissue proteins (84–89% after 60–120 minutes) and minimal metabolism into fluorinated catecholamines like fluorodopamine . The racemic form (dl-) of 2-fluoro-tyrosine hydrochloride is structurally similar but lacks isotopic labeling, making it suitable for non-radioactive experimental applications.

Properties

IUPAC Name |

2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3.ClH/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14;/h1-2,4,8,12H,3,11H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBVOABWDNQILK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemo-Enzymatic Fluorination

Recent advances integrate enzymatic and chemical steps to achieve high regioselectivity. A chemo-enzymatic process for 3,5-difluorotyrosine (F2Y) synthesis involves:

-

Enzymatic hydroxylation : Tyrosinase oxidizes tyrosine to dopaquinone, which is subsequently fluorinated .

-

Fluorination : Electrophilic fluorinating agents like F-TEDA-PF6 introduce fluorine at the 2-position .

While this method primarily targets di-fluorinated derivatives, modifications such as reducing fluorinating agent equivalents could yield mono-fluorinated products like 2-fluoro-dl-tyrosine. The approach benefits from mild reaction conditions (room temperature, aqueous media) and high enantiomeric purity (>99% e.e.) .

Copper-Mediated Radiofluorination

Although developed for PET tracer synthesis, copper-mediated radiofluorination offers insights into non-radioactive applications. Key steps include:

-

Organotin intermediate preparation : Palladium-catalyzed iodostannylation of tyrosine derivatives generates tin precursors .

-

Fluorine displacement : Tetrakis(pyridine)copper(II) triflate catalyzes the reaction between tin precursors and [18F]fluoride or KF .

This method achieves 19–28% radiochemical yield for fluorinated tetrahydroisoquinoline derivatives, with potential scalability for dl-tyrosine hydrochloride .

Hydrochloride Salt Formation

The final step in synthesizing 2-fluoro-dl-tyrosine hydrochloride involves protonating the free amino acid with hydrochloric acid (HCl). Critical parameters include:

-

pH control : Adjusting to pH 6–7 during precipitation ensures optimal crystal formation .

-

Purification : Recrystallization from ethanol/water mixtures enhances purity .

Analytical and Purification Techniques

High-performance liquid chromatography (HPLC) and column chromatography are indispensable for isolating this compound. For example:

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-dl-tyrosine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Diethylaminosulfur trifluoride (DAST), fluorinating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

Biochemical Research and Proteomics

2-Fluoro-dl-tyrosine hydrochloride serves as a valuable tool in proteomics research. Its incorporation into proteins can be utilized to study protein structure and function due to the unique properties conferred by the fluorine atom. The presence of fluorine can influence the electronic environment of the protein, potentially altering its reactivity and interaction with other biomolecules.

Key Studies:

- A study highlighted the use of 2-fluoro-dl-tyrosine in the synthesis of modified peptides and proteins, which can be used to investigate enzyme mechanisms and interactions at a molecular level .

- The compound's ability to act as a substrate for various enzymes allows researchers to probe enzyme kinetics and substrate specificity .

Radiochemistry Applications

In radiochemistry, this compound is used as a precursor for the synthesis of radiolabeled compounds, particularly for positron emission tomography (PET) imaging. The incorporation of fluorine-18 into tyrosine derivatives facilitates the development of radiotracers that can be utilized in cancer imaging.

Case Study:

- A notable application involved the adaptation of macroscale synthesis techniques for producing O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), which is used in preclinical imaging studies for glioblastoma and other cancers . This method demonstrated improved efficiency and reduced precursor usage, showcasing the versatility of fluorinated amino acids in PET tracer development.

Catalytic Applications

The unique electronic properties of 2-fluoro-dl-tyrosine make it an interesting candidate for studies involving proton-coupled electron transfer (PCET) reactions. The compound can participate in redox reactions, which are essential in various catalytic processes.

Research Insights:

- Research has shown that tyrosine derivatives can produce radical species that play crucial roles in biological catalysis . The incorporation of fluorine may enhance the stability or reactivity of these radicals, providing insights into catalytic mechanisms.

- Studies on tyrosyl radicals generated from 2-fluoro-dl-tyrosine have implications for understanding electron transfer processes in enzymatic reactions .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biochemical Research | Utilization in modified peptides/proteins for studying enzyme mechanisms | Influences protein structure and reactivity; aids in enzyme kinetics studies |

| Radiochemistry | Precursor for PET imaging agents | Efficient synthesis methods for [18F]FET; improved imaging techniques |

| Catalysis | Participation in PCET reactions | Insights into radical stability and reactivity; implications for enzymatic catalysis |

Mechanism of Action

The mechanism of action of 2-Fluoro-dl-tyrosine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound can enhance binding affinity and selectivity towards these targets, leading to more effective biological activity . For instance, it targets the protein superoxide dismutase [mn], mitochondrial, which plays a crucial role in protecting cells from oxidative stress .

Comparison with Similar Compounds

Fluorinated Tyrosine Derivatives

- This compound and L-[2-¹⁸F]fluorotyrosine share a tyrosine backbone fluorinated at the 2-position. The dl-form is non-radioactive, while the L-[2-¹⁸F] variant is used for PET due to its β⁺-emitting properties. Both exhibit high protein incorporation (>84%), but the radioactive form requires specialized handling .

- Key Difference : The racemic dl-form lacks enantiomeric specificity, whereas L-[2-¹⁸F]fluorotyrosine is enantiomerically pure, enabling precise tracking of protein synthesis in vivo .

Fluorinated Amine Hydrochlorides

- 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine hydrochloride features a trifluoromethyl group and methoxy substitution, enhancing its lipophilicity and suitability as a chiral intermediate in drug synthesis. Its solubility in organic solvents contrasts with the aqueous compatibility of tyrosine derivatives .

- 2-Fluoro-5-(triazol-1-yl)aniline dihydrochloride incorporates a triazole ring, enabling click chemistry applications. Its dihydrochloride form improves stability but necessitates stringent storage conditions compared to mono-hydrochloride analogs .

CNS-Targeting Fluorinated Compounds

- 2-Fluoro Deschloroketamine hydrochloride shares structural motifs with arylcyclohexylamines, suggesting NMDA receptor antagonism. However, its toxicological profile is less characterized than 2-fluoro-dl-tyrosine, which has established safety in controlled research settings .

Biological Activity

2-Fluoro-dl-tyrosine hydrochloride is a fluorinated analog of the amino acid tyrosine, which has garnered interest in various fields of biological research due to its unique properties. This compound is known for its potential applications in metabolic imaging, cancer treatment, and as a biochemical probe in enzymatic studies. The following sections detail the biological activity of this compound, supported by relevant case studies and research findings.

This compound (C9H11ClFNO3) is characterized by the presence of a fluorine atom at the para position of the aromatic ring. This substitution can significantly influence its biochemical interactions and stability compared to non-fluorinated tyrosine derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C9H11ClFNO3 |

| Molecular Weight | 221.64 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

1. Metabolic Imaging

Research indicates that fluorinated amino acids, including 2-Fluoro-dl-tyrosine, can be utilized as radiotracers in Positron Emission Tomography (PET) imaging. For instance, O-(2-[18F]fluoroethyl)-L-tyrosine has shown promising results in brain tumor diagnostics due to its high uptake in gliomas and low uptake in inflammatory tissues . Such properties suggest that 2-Fluoro-dl-tyrosine could similarly enhance imaging techniques by providing clearer metabolic profiles of tumors.

2. Antitumor Activity

Studies have demonstrated that fluorinated tyrosines exhibit enhanced antitumor properties. For example, compounds derived from tyrosine have been shown to act as selective estrogen receptor modulators and histone deacetylase inhibitors, leading to significant reductions in tumor growth in various cancer models . The unique electronic properties imparted by the fluorine atom may enhance the binding affinity of these compounds to their biological targets.

3. Enzymatic Studies

Fluorinated tyrosines serve as important probes for studying enzyme mechanisms. The incorporation of 2-Fluoro-dl-tyrosine into proteins allows researchers to investigate the role of tyrosyl radicals in catalysis. For instance, studies involving glutathione transferase variants substituted with fluorotyrosines have elucidated mechanisms of enzyme action and substrate specificity .

Case Study 1: PET Imaging with Fluorinated Tyrosines

A study explored the use of O-(2-[18F]fluoroethyl)-L-tyrosine as a tracer for PET imaging, demonstrating its effectiveness in distinguishing between tumor and normal brain tissue. The research highlighted its superior uptake kinetics compared to traditional tracers like 2-[18F]fluoro-2-deoxy-D-glucose (FDG), suggesting that similar applications could be developed for 2-Fluoro-dl-tyrosine .

Case Study 2: Anticancer Activity

In vivo experiments with various fluorinated tyrosines revealed their potential as anticancer agents. One notable study showed that a derivative exhibited higher potency against breast carcinoma compared to standard treatments, indicating that 2-Fluoro-dl-tyrosine could be a candidate for further development in cancer therapeutics .

Q & A

Q. What is the primary role of 2-Fluoro-dl-tyrosine hydrochloride in experimental settings?

This compound is commonly used as a fluorinated tyrosine analog to study enzyme-substrate interactions, metabolic pathways, and protein modification mechanisms. Its fluorine substitution allows for tracking via ¹⁹F-NMR or fluorescence-based assays, enabling real-time monitoring of biochemical processes. Researchers often employ it to investigate tyrosine kinase activity or oxidative stress responses in cellular models .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological steps include:

- HPLC : Assess purity (>95% as per batch-specific certificates) .

- ¹H/¹⁹F-NMR : Confirm fluorine substitution and structural fidelity.

- Mass Spectrometry : Validate molecular weight (C₉H₁₁ClFNO₃, MW 247.64) .

- Melting Point Analysis : Compare observed values to literature data.

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of particulate matter.

- Store at -20°C in airtight containers to maintain stability .

- Dispose via approved hazardous waste facilities, adhering to institutional guidelines .

Advanced Research Questions

Q. How should researchers design experiments to analyze the compound’s impact on enzyme kinetics?

Key considerations:

- Control Variables : Include non-fluorinated tyrosine analogs to isolate fluorine-specific effects.

- Concentration Gradients : Test sub-millimolar to millimolar ranges to determine IC₅₀ values.

- Detection Methods : Use fluorimetry or radiometric assays for real-time activity monitoring.

- Temperature/pH Optimization : Adjust to mimic physiological or pathological conditions (e.g., oxidative stress models) .

Q. What strategies resolve contradictions in data from studies on its metabolic incorporation?

Discrepancies (e.g., variable incorporation rates in proteins) may arise from:

- Cell-Type Specificity : Test across multiple cell lines (e.g., neuronal vs. epithelial).

- Post-Translational Modifications : Use proteomics to identify competing modifications.

- Cross-Validation : Combine ¹⁹F-NMR with immunofluorescence to confirm localization .

- Replication : Repeat under standardized conditions to rule out batch variability .

Q. How can this compound be applied in neurodegenerative disease models?

Advanced applications include:

- Oxidative Stress Assays : Measure its incorporation into amyloid-beta or tau proteins in Alzheimer’s models .

- Dopaminergic Neurons : Study tyrosine hydroxylase inhibition in Parkinson’s disease simulations.

- In Vivo Imaging : Utilize fluorine’s MRI compatibility to track brain metabolism in murine models .

Q. What analytical challenges arise in quantifying its stability in aqueous solutions?

Stability issues include hydrolysis or racemization. Mitigation strategies:

- pH Control : Buffered solutions (pH 6–7) reduce degradation .

- Temperature Monitoring : Avoid prolonged exposure to >25°C.

- LC-MS/MS Validation : Quantify degradation products (e.g., free fluoride ions) .

Methodological Best Practices

- Batch-Specific Documentation : Always request certificates of analysis (CoA) to confirm purity and storage history .

- Ethical Compliance : Restrict use to in vitro or preclinical studies; avoid human/veterinary applications per regulatory guidelines .

- Data Reproducibility : Archive raw spectral data (NMR, MS) and environmental conditions (temperature, humidity logs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.